OB-1

Description

Propriétés

IUPAC Name |

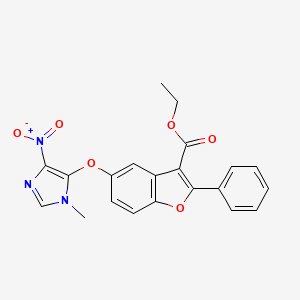

ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHGRDVYTTVJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Optical Brightener OB-1

Disclaimer: The designation "OB-1" is used for several distinct chemical and biological entities. This guide focuses exclusively on Optical Brightener this compound (CAS 1533-45-5), a fluorescent whitening agent. Other molecules designated as this compound, such as the STOML3 oligomerization blocker, the ORC ubiquitin ligase OBI1, and the odorant-binding protein OBP1, are unrelated and are not discussed herein.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Optical Brightener this compound. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information.

Chemical Identity and Properties

Optical Brightener this compound, with the chemical name 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole, is a high-performance fluorescent whitening agent.[1] It belongs to the benzoxazole class of optical brighteners and is widely used to enhance the whiteness of polymers and synthetic fibers.[2]

Chemical Structure

The chemical structure of Optical Brightener this compound is characterized by a stilbene core with two benzoxazole groups attached to the phenyl rings.

IUPAC Name: 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole[1]

CAS Number: 1533-45-5[3]

Molecular Formula: C₂₈H₁₈N₂O₂[3]

Molecular Weight: 414.45 g/mol [3]

Physicochemical Properties

This compound is a bright, yellowish-green crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Appearance | Bright yellowish-green crystalline powder | [3] |

| Melting Point | 355-360 °C | [2][3] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents such as alkanes and mineral oil. | [3] |

| Maximum Absorption Wavelength (λmax) | 374 nm (in ethanol) | [3] |

| Maximum Emission Wavelength | 434 nm (in ethanol) | [3] |

| Purity | ≥ 98.5% | [3] |

| Ash Content | ≤ 0.5% | [2] |

| Volatile Matter | ≤ 0.5% | [2] |

Synthesis of Optical Brightener this compound

Several methods for the synthesis of Optical Brightener this compound have been reported, with the most common being the sulfur process, the sodium tert-butoxide method, and the oxazole aldehyde method.[4]

General Synthesis Workflow

The synthesis of this compound generally involves a multi-step process that starts from simpler aromatic precursors. A generalized workflow is depicted below.

Caption: Generalized synthesis workflow for Optical Brightener this compound.

Experimental Protocols

This method involves the reaction of 4-methylphenylbenzoxazole with sulfur at high temperatures.

Protocol:

-

4-methylphenylbenzoxazole and sulfur are charged into a reaction vessel.

-

The mixture is heated to 255-265 °C and maintained for 3-4 hours.[4]

-

During the reaction, hydrogen sulfide gas is evolved and must be trapped.

-

After cooling, the crude product is washed with a suitable solvent, such as xylene, to remove unreacted starting materials and byproducts.[4]

-

The crude this compound is then purified by recrystallization from a high-boiling point solvent like N,N-dimethylformamide (DMF).[4]

This process involves the coupling of p-chloromethylphenyl benzoxazole in the presence of a strong base.

Protocol:

-

p-chloromethylphenyl benzoxazole is dissolved in a suitable solvent such as DMF.[4]

-

The solution is cooled to below 0 °C.

-

A solution of sodium tert-butoxide is added dropwise, and the reaction is allowed to proceed for 1-1.5 hours.[4]

-

The reaction is quenched by the addition of a weak acid, such as glacial acetic acid, to neutralize the excess base.[4]

-

The precipitated crude this compound is collected by filtration.

-

Purification is achieved by recrystallization from DMF or another suitable solvent.[4]

This is a widely used industrial method that involves an esterification and a condensation step.

Protocol:

-

Esterification: p-chloromethylphenyl benzoxazole is reacted with triethyl phosphite at 155-160 °C for 4-6 hours to form the corresponding phosphonate ester.[4]

-

Condensation: The phosphonate ester is then reacted with an equimolar amount of oxazole aldehyde in DMF. A solution of sodium methoxide is added dropwise at 40-45 °C. The temperature is then raised to 60 °C and held for 2-3 hours.[4]

-

The crude this compound precipitates upon cooling and is collected by filtration.[4]

-

The product is purified by recrystallization.[4]

Biological Activity and Toxicological Profile

Involvement in Signaling Pathways

There is currently no scientific evidence to suggest that Optical Brightener this compound is directly involved in any biological signaling pathways. Its primary application is in the field of material science as a fluorescent whitening agent.

It is important to note that the core structure of this compound contains a stilbene moiety. Other stilbene derivatives, such as resveratrol, are known to possess a wide range of biological activities and can modulate various signaling pathways.[5][6] However, the extensive modifications to the stilbene core in this compound result in a molecule with very different physicochemical and biological properties. Therefore, the known biological effects of other stilbenoids cannot be extrapolated to Optical Brightener this compound.

Toxicological Data

The toxicological profile of Optical Brightener this compound has not been exhaustively investigated.[1] Available data from Material Safety Data Sheets (MSDS) indicate the following:

| Toxicological Endpoint | Observation | References |

| Acute Toxicity | No known acute effects. | [7] |

| Skin Irritation | May be mildly irritating. | [8] |

| Eye Irritation | Irritating to eyes. | [1] |

| Skin Sensitization | Not considered a skin sensitizer. | [8] |

| Carcinogenicity | Not classified as a carcinogen. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation upon inhalation. | [9] |

It is recommended to handle Optical Brightener this compound with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, in a well-ventilated area.[9]

Applications

The primary application of Optical Brightener this compound is as a whitening agent in a variety of polymers and synthetic fibers, particularly those processed at high temperatures due to its excellent thermal stability.[2][3]

Common Applications:

-

Plastics: Polyvinyl chloride (PVC), Polypropylene (PP), Acrylonitrile butadiene styrene (ABS), Polystyrene (PS), Polycarbonate (PC), and others.[3]

-

Synthetic Fibers: Polyester and nylon fibers.[10]

-

Coatings and Inks: To enhance brightness and whiteness.[11]

The mechanism of action involves the absorption of ultraviolet (UV) light and re-emission of visible blue light, which counteracts the inherent yellow cast of the material, resulting in a whiter and brighter appearance.[11]

Caption: Mechanism of action of Optical Brightener this compound.

Conclusion

Optical Brightener this compound is a chemically stable and highly effective fluorescent whitening agent with significant applications in the polymer and textile industries. Its synthesis is well-established, with several industrial-scale methods available. While it shares a structural motif with biologically active stilbenes, there is no evidence to suggest its involvement in biological signaling pathways. Its toxicological profile indicates a low level of hazard, although appropriate handling precautions should be observed. For researchers and scientists, this compound serves as a key example of a functional organic molecule with widespread industrial utility.

References

- 1. opticalwhitener.com [opticalwhitener.com]

- 2. Optical Brightener this compound: Properties, Specifications, and Industrial Applications - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 3. Optical brightener this compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 4. How to make optical brightener - Raytop Chemical [raytopoba.com]

- 5. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. scribd.com [scribd.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Optical Brightening Agent this compound | [zjhdchem.com]

- 11. What is the difference between Optical brightener (OB) and Optical Brightener -1(this compound)_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene (BBS), a versatile fluorescent compound with significant applications in various research fields. This document details the primary synthetic routes, experimental protocols, and key characterization data to assist researchers in the efficient production and utilization of this molecule.

Introduction

4,4′-Bis(2-benzoxazolyl)stilbene, also known as C.I. Fluorescent Brightener 393, is a highly fluorescent organic compound characterized by a stilbene core flanked by two benzoxazole moieties. Its rigid, planar structure and extensive π-conjugation result in strong blue fluorescence under ultraviolet light, making it a valuable tool in diverse scientific disciplines.

Key Research Applications:

-

Fluorescent Brightener: Extensively used in the polymer and textile industries to enhance whiteness.

-

Fluorescent Probe: Its fluorescence properties are sensitive to the local environment, enabling its use as a probe to study polymer dynamics, viscosity, and temperature changes.

-

Organic Electronics: Investigated for its potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

-

Biological Imaging: While less common, its derivatives are explored for applications in cellular imaging.

This guide focuses on the chemical synthesis of BBS, providing detailed methodologies to enable its preparation in a laboratory setting for research purposes.

Synthesis Methodologies

The synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene can be broadly categorized into two main strategies:

-

Condensation of a Pre-formed Stilbene Core with 2-Aminophenol: This is the most common and direct approach, where a derivative of 4,4′-stilbenedicarboxylic acid is reacted with 2-aminophenol.

-

Formation of the Stilbene Bridge from Benzoxazole Precursors: This method involves synthesizing a benzoxazole-containing intermediate which is then coupled to form the central stilbene double bond, often via olefination reactions like the Horner-Wadsworth-Emmons reaction.

This guide will provide detailed protocols for both approaches.

Experimental Protocols

Method 1: Condensation of 4,4′-Stilbenedicarboxylic Acid Dichloride with 2-Aminophenol

This method involves a two-step process starting from 4,4′-stilbenedicarboxylic acid. The diacid is first converted to its more reactive acid chloride derivative, which is then condensed with 2-aminophenol followed by a cyclodehydration reaction to form the benzoxazole rings. A variation of this method with a high overall yield starts from methyl 4-formylbenzoate[1][2].

Step 1: Synthesis of 4,4′-Stilbenedicarbonyl Chloride

A detailed protocol for this specific step from a readily available precursor is outlined in the multi-step synthesis described in Method 2.

Step 2: Synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene

-

Materials:

-

4,4′-Stilbenedicarbonyl chloride

-

2-Aminophenol

-

1,2,4-Trichlorobenzene (solvent)

-

Boric acid (catalyst)

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4,4′-stilbenedicarbonyl chloride and 2-aminophenol to 1,2,4-trichlorobenzene.

-

Add a catalytic amount of boric acid to the mixture.

-

Heat the reaction mixture to a high temperature (typically above 200°C) to facilitate the condensation and subsequent cyclodehydration. The exact temperature and reaction time will depend on the scale of the reaction and should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

-

Wash the crude product with a suitable solvent (e.g., methanol) to remove impurities.

-

The final product can be further purified by recrystallization from a high-boiling point solvent like N,N-dimethylformamide (DMF) or by sublimation.

-

Method 2: Multi-step Synthesis from Methyl 4-Formylbenzoate

This four-step process provides a high overall yield of 73% and utilizes readily available starting materials[1][2].

Step 1: Synthesis of Dimethyl 4,4′-stilbenedicarboxylate

This step involves a Horner-Wadsworth-Emmons reaction to form the stilbene core.

-

Materials:

-

Methyl 4-formylbenzoate (MFB)

-

Ethyl 4-((diethoxyphosphoryl)methyl)benzoate

-

Strong base (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve methyl 4-formylbenzoate and ethyl 4-((diethoxyphosphoryl)methyl)benzoate in anhydrous DMF.

-

Add the strong base portion-wise at a controlled temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction and isolate the crude dimethyl 4,4′-stilbenedicarboxylate.

-

Step 2 & 3: Hydrolysis and Chlorination to 4,4′-Stilbenedicarbonyl Chloride

-

Procedure:

-

Hydrolyze the dimethyl 4,4′-stilbenedicarboxylate from Step 1 to 4,4′-stilbenedicarboxylic acid using a standard ester hydrolysis procedure (e.g., with NaOH in a methanol/water mixture).

-

Convert the resulting diacid to 4,4′-stilbenedicarbonyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Step 4: Synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene

-

Procedure:

Purification

Purification of the crude 4,4′-Bis(2-benzoxazolyl)stilbene is crucial to obtain a product with high fluorescence quantum yield.

-

Recrystallization: This is the most common method for purifying BBS. High-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2,4-trichlorobenzene can be used. The crude solid is dissolved in the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

-

Sublimation: Sublimation under high vacuum and high temperature can also be employed to obtain a highly pure product.

Data Presentation

Physical and Spectroscopic Properties

| Property | Value | References |

| Molecular Formula | C₂₈H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 414.45 g/mol | [3][4] |

| Melting Point | >300 °C | [4][5] |

| Appearance | Yellowish-green crystalline powder | |

| UV-Vis Abs. Max. (λmax) | ~372 nm (in solution) | [4][5] |

| Fluorescence Emission Max. | ~435 nm | [6] |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88 (in solution) | [7][8][9] |

Synthesis Yields

| Synthesis Method | Overall Yield | References |

| Multi-step from Methyl 4-Formylbenzoate | 73% | [1][2] |

| Condensation (unspecified precursors) | Good yields | [10] |

Mandatory Visualization

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthesis methodologies described in this guide.

Caption: Workflow for the synthesis of BBS via the condensation method.

Caption: Multi-step synthesis of BBS starting from methyl 4-formylbenzoate.

Conclusion

The synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene is a well-established process that can be achieved through multiple synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and required purity. The condensation of a 4,4'-stilbene derivative with 2-aminophenol, particularly when starting from precursors that allow for a high-yield formation of the stilbene core, represents an efficient and reliable approach for laboratory-scale synthesis. Careful purification of the final product is essential to achieve the desired high fluorescence quantum yield for research applications. This guide provides the necessary details for researchers to successfully synthesize and characterize this important fluorescent molecule.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Bis(2-benzoxazolyl)stilbene | C28H18N2O2 | CID 73744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4′-Bis(2-benzoxazolyl)stilbene 97% | 1533-45-5 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]

- 7. Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4'-Bis(2-benzoxazolyl)stilbene | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2000044732A1 - Process for the preparation of 4,4'-bis(2-benzoxazolyl)stilbenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Properties of Optical Brightener 393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Optical Brightener 393 (OB-393). It is intended to be a valuable resource for researchers and scientists engaged in materials science, as well as for professionals in drug development who may utilize fluorescent molecules as probes or markers. This document details the absorption and emission characteristics, and other key photophysical parameters of OB-393, supported by experimental methodologies and data presented for clear and easy comparison.

Introduction to Optical Brightener 393

Optical Brightener 393, also known by its Colour Index (C.I.) name FBA 393 or as OB-1, is a fluorescent whitening agent widely used to enhance the whiteness of various materials, particularly plastics and synthetic fibers. Chemically, it is identified as 2,2'-(4,4'-distyryl)bisbenzoxazole.[1] Its primary function is to absorb ultraviolet (UV) light and re-emit it as blue light, effectively masking any yellowish tints and resulting in a brighter, whiter appearance.[2][3] This phenomenon of fluorescence is central to its application and is a key area of study for understanding its behavior in different environments.

OB-393 is a high molecular weight compound known for its excellent thermal stability, making it suitable for high-temperature processing applications.[4][5] It is practically insoluble in water but shows solubility in some organic solvents.[1][6]

Spectroscopic Properties

The spectroscopic behavior of a molecule is fundamental to its application as an optical brightener. The key parameters include its absorption and emission spectra, which dictate its interaction with light.

Table 1: Summary of Spectroscopic and Physical Properties of Optical Brightener 393

| Property | Value | Solvent/Conditions |

| Chemical Name | 2,2'-(4,4'-distyryl)bisbenzoxazole | - |

| C.I. Name | Fluorescent Brightener 393 (FBA 393) | - |

| CAS Number | 1533-45-5 | - |

| Molecular Formula | C₂₈H₁₈N₂O₂ | - |

| Molecular Weight | 414.45 g/mol | - |

| Maximum Absorption Wavelength (λmax) | ~374 nm | Ethanol |

| Maximum Emission Wavelength (λem) | ~434 nm | Ethanol |

| Appearance | Yellowish-green crystalline powder | Solid state |

| Melting Point | 355-360 °C | - |

Data compiled from multiple sources.[1][2][7]

The absorption spectrum of OB-393 is characterized by a strong absorption band in the UV-A region, with a maximum around 374 nm.[1][7] This allows it to efficiently capture UV radiation from daylight and other light sources. Following absorption, the molecule undergoes a transition to an excited electronic state. It then relaxes back to the ground state via the emission of a photon, a process known as fluorescence. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. For OB-393, the emission maximum is in the blue region of the visible spectrum, typically around 434 nm.[1][7] This blue fluorescence is what counteracts the yellow appearance of substrates, leading to the whitening effect.

Experimental Protocols

The determination of the spectroscopic properties of Optical Brightener 393 involves standard analytical techniques, primarily UV-Vis absorption spectroscopy and fluorescence spectroscopy.

3.1. Methodology for UV-Vis Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of OB-393.

Materials:

-

Optical Brightener 393

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of OB-393 in ethanol at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning, for instance, from 200 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

-

Sample Measurement: Rinse the cuvette with the OB-393 solution and then fill it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

3.2. Methodology for Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) of OB-393.

Materials:

-

Dilute solution of OB-393 in ethanol (from the UV-Vis experiment)

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum (around 374 nm). Set the emission scan range, for example, from 400 nm to 600 nm.

-

Blank Measurement: Fill a fluorescence cuvette with the solvent (ethanol) and record its emission spectrum to check for any background fluorescence.

-

Sample Measurement: Fill the cuvette with the dilute OB-393 solution. Place it in the fluorometer and acquire the emission spectrum.

-

Data Analysis: Identify the wavelength at which the maximum fluorescence intensity is observed. This is the λem.

Visualizations

4.1. Principle of Fluorescence of Optical Brighteners

The following diagram illustrates the fundamental principle of how optical brighteners like OB-393 function through the process of fluorescence.

Caption: The Jablonski diagram illustrating the absorption of UV light and subsequent emission of visible blue light by Optical Brightener 393.

4.2. Experimental Workflow for Spectroscopic Characterization

This diagram outlines the sequential steps involved in the spectroscopic analysis of Optical Brightener 393.

Caption: A flowchart detailing the experimental procedure for determining the absorption and emission maxima of Optical Brightener 393.

Conclusion

Optical Brightener 393 is a highly efficient fluorescent whitening agent with distinct spectroscopic properties. Its strong absorption in the UV region and intense emission in the blue visible region are central to its functionality. The experimental protocols outlined in this guide provide a framework for the characterization of OB-393 and similar fluorescent compounds. A thorough understanding of these properties is crucial for optimizing its use in various industrial applications and for leveraging its fluorescent nature in scientific research.

References

- 1. Optical brightener this compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 2. PE film Optical Brightener this compound 393 china - Raytop Chemical [raytopoba.com]

- 3. Optical brightener - Wikipedia [en.wikipedia.org]

- 4. specialchem.com [specialchem.com]

- 5. synerchemical.com [synerchemical.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. CAS 1533-45-5 Optical Brightener this compound 393 for Recycle Materials PVC Pet Engineering Plastics [hongxinchemical.com]

Unveiling the Photophysical Core of OB-1 (CAS 1533-45-5): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical characteristics of the fluorescent whitening agent OB-1 (CAS 1533-45-5), also known as 4,4′-Bis(2-benzoxazolyl)stilbene. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a visual workflow of the characterization process.

Core Photophysical Characteristics of this compound

The intrinsic photophysical properties of this compound are fundamental to its function as a highly effective optical brightener. These characteristics, including its absorption and emission profiles, fluorescence efficiency, and excited-state lifetime, are summarized below.

| Photophysical Parameter | Value | Solvent/Conditions |

| Maximum Absorption Wavelength (λmax, abs) | 374 nm | Not specified |

| Maximum Emission Wavelength (λmax, em) | 434 nm | Not specified |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88 | In solution |

| Fluorescence Lifetime (τf) | 0.85 ns | 10-5 M solution |

Experimental Methodologies

The determination of the photophysical parameters of this compound requires precise and standardized experimental protocols. The following sections outline the methodologies for measuring the key characteristics.

Absorption and Emission Spectroscopy

Objective: To determine the wavelengths at which this compound absorbs and emits light.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol, chloroform, or dichloromethane). The concentration should be adjusted to ensure the absorbance at the peak maximum is within the linear range of the spectrophotometer (typically < 0.1). For solid samples, reflectance spectroscopy can be employed.

-

Absorption Spectrum Measurement: The absorption spectrum is recorded using a UV-Visible spectrophotometer. The instrument scans a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax, abs).

-

Emission Spectrum Measurement: The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its maximum absorption wavelength (λmax, abs), and the emitted light is scanned over a range of longer wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum emission (λmax, em).

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with this compound is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Measurement: The absorbances of both the this compound solution and the standard solution are measured at the same excitation wavelength. The concentrations are adjusted so that the absorbances are low (typically < 0.1) to minimize inner filter effects.

-

Fluorescence Measurement: The fluorescence emission spectra of both the this compound solution and the standard solution are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Calculation: The quantum yield of this compound (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Methodology (Absolute Method for Solid Samples):

For solid powder samples, an integrating sphere is used to collect all emitted light.

-

Instrument Setup: A spectrofluorometer equipped with an integrating sphere is used.

-

Reference Measurement: A spectrum of the excitation source is recorded with the empty integrating sphere (or with a non-fluorescent reference material).

-

Sample Measurement: The this compound powder is placed in the integrating sphere, and the spectrum of the scattered excitation light and the emitted fluorescence is recorded.

-

Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which are determined from the integrated areas of the emission and scattered excitation light signals, respectively.

Fluorescence Lifetime (τf) Measurement

Objective: To determine the average time this compound remains in its excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive, high-speed detector.

-

Excitation: The this compound sample is excited with short pulses of light at its absorption maximum.

-

Photon Counting: The detector records the arrival time of individual emitted photons relative to the excitation pulse.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function (or multiple exponential functions if the decay is complex) to determine the fluorescence lifetime (τf). For this compound in solution, a monoexponential decay is expected.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

References

An In-depth Technical Guide to the Quantum Yield of Fluorescent Whitening Agent OB-1

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent Whitening Agent OB-1

Fluorescent Whitening Agent this compound, also known as Optical Brightening Agent this compound or FBA 393, is a high-performance benzoxazole-type fluorescent brightener.[1] It is widely utilized in the polymer and textile industries to enhance the whiteness and brightness of materials.[2][3] this compound functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which effectively masks any inherent yellowness of the substrate.[4] Its exceptional thermal stability and light fastness make it suitable for applications involving high-temperature processing.[2][3]

Physicochemical and Photophysical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for the accurate measurement of its quantum yield. The key properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 2,2'-(1,2-ethenediyl)bis(4,1-phenylene)bisbenzoxazole | |

| Synonyms | Optical Brightener this compound, FBA 393, C.I. Fluorescent Brightener 393 | [1][2][5] |

| CAS Number | 1533-45-5 | [5] |

| Molecular Formula | C₂₈H₁₈N₂O₂ | [1][5] |

| Molecular Weight | 414.45 g/mol | [1][5] |

| Appearance | Bright yellow or yellow-green crystalline powder | [4] |

| Melting Point | 357-360 °C | [4][5] |

| Maximum Absorption Wavelength (λ_abs) | ~374 nm | [4] |

| Maximum Emission Wavelength (λ_em) | ~434 nm | [4] |

| Solubility | Insoluble in water; soluble in high boiling point organic solvents. | [3] |

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[6]

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

The quantum yield can range from 0 to 1 (or 0% to 100%). A value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

The determination of fluorescence quantum yield can be performed using two primary methods: the absolute method and the relative (or comparative) method. The absolute method involves the use of an integrating sphere to collect all emitted light, while the relative method, which is more commonly used, compares the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[7][8]

Experimental Protocol for Relative Quantum Yield Determination of this compound

This section details the comparative method for determining the fluorescence quantum yield of this compound.

Materials and Instrumentation

-

Fluorescent Whitening Agent this compound: Analytical grade.

-

Quantum Yield Standard: A suitable standard with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to this compound. Given this compound's absorption and emission, a potential standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55-0.60).

-

Solvent: A high-purity, spectroscopic grade solvent in which both this compound and the standard are soluble and stable. Due to this compound's low solubility in common solvents, high boiling point solvents may be necessary. The refractive index of the solvent must be known.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for emission spectra. The instrument should be capable of producing corrected emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Sample Preparation

-

Stock Solutions: Prepare stock solutions of both this compound and the quantum yield standard in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions of both the this compound and the standard solution. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

Data Acquisition

-

Absorbance Spectra: Record the absorbance spectra of all prepared solutions of this compound and the standard. The solvent should be used as a blank.

-

Fluorescence Spectra:

-

Set the excitation wavelength for both the this compound and standard solutions. This should ideally be the same wavelength for both.

-

Record the corrected fluorescence emission spectra for all solutions. The instrumental parameters (e.g., excitation and emission slit widths) should be kept constant for all measurements.

-

Data Analysis and Calculation

The relative quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * [ (I_sample / A_sample) / (I_std / A_std) ] * (n_sample / n_std)²

Where:

-

Φ_F is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (the area under the corrected emission spectrum).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" refers to this compound and "std" refers to the standard.

To improve accuracy, a plot of integrated fluorescence intensity versus absorbance should be generated for both the sample and the standard. The slope (gradient) of these plots is proportional to I/A. The equation then becomes:

Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample / n_std)²

Visualizing Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the relative determination of the fluorescence quantum yield.

Caption: Experimental workflow for quantum yield determination.

Photophysical Processes (Jablonski Diagram)

The following Jablonski diagram illustrates the electronic transitions involved in the fluorescence of a molecule like this compound.

References

- 1. Fluorescent brightener 393, (Z)- | C28H18N2O2 | CID 51570160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. synerchemical.com [synerchemical.com]

- 4. CAS 1533-45-5 Optical Brightener this compound 393 for Recycle Materials PVC Pet Engineering Plastics [hongxinchemical.com]

- 5. Fluorescent Brightener 393 [dyestuffintermediates.com]

- 6. s4science.at [s4science.at]

- 7. jascoinc.com [jascoinc.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

A Comprehensive Technical Guide to the Solubility of Optical Brightener OB-1 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Optical Brightener OB-1 (this compound) in a range of common organic solvents. This compound, a fluorescent whitening agent, is widely utilized in the plastics and textile industries to enhance the whiteness of materials. An understanding of its solubility is critical for its effective application, formulation, and for quality control processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key concepts.

Quantitative Solubility of this compound

The solubility of this compound is generally low in most common organic solvents, and it is practically insoluble in water.[1][2][3] Its solubility is influenced by the polarity of the solvent and the temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents at ambient temperature (approximately 20-25°C), unless otherwise specified.

| Solvent Class | Solvent | Chemical Formula | Solubility (g/L) | Solubility (% w/w) | Temperature (°C) | Notes |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | 1 - 2[1] | - | Room Temperature | Solubility can be increased at higher temperatures (e.g., 3-4 g/L at 50°C).[1] |

| Xylene | C₈H₁₀ | Similar to Toluene[1] | - | Room Temperature | Solubility increases with temperature.[1] | |

| Chlorinated Solvents | Chloroform | CHCl₃ | 3 - 5[1] | <0.01[4] | Room Temperature | Relatively high solubility compared to other solvents.[1] |

| Dichloromethane | CH₂Cl₂ | 2 - 4[1] | - | Room Temperature | Good solubility.[1] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | C₃H₇NO | 4 - 6[1] | - | Room Temperature | High solubility due to strong dipole-dipole interactions.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 5 - 8[1] | - | Room Temperature | Very high solubility.[1] | |

| Ketones | Acetone | C₃H₆O | - | <0.01[4][5] | 20 | Very low solubility. |

| Alcohols | Methanol | CH₄O | - | <0.01[4] | 20 | Very low solubility. |

| Alkanes | n-Hexane | C₆H₁₄ | - | <0.01[4] | 20 | Very low solubility. |

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various organic solvents.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Optical Brightener this compound (analytical standard)

-

Organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

-

Glass vials with screw caps

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set to the desired constant temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtered solution with the same solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted, filtered solution using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (around 374 nm) or by HPLC.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve. The solubility is then reported in appropriate units (e.g., g/L or mg/mL).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of this compound Solubility in Organic Solvents

This diagram provides a logical classification of this compound's solubility based on solvent type.

Caption: Solubility classification of this compound in different organic solvents.

References

- 1. What is the solubility of OB - 1 For PBT in different solvents? - Blog [m.hongxinchemical.com]

- 2. Optical brightener this compound solubility - Raytop Chemical [raytopoba.com]

- 3. Optical brightener this compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 4. omal.in [omal.in]

- 5. opticalwhitener.com [opticalwhitener.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Optical Brightener OB-1 in High-Performance Polymers

Introduction: Optical Brightener OB-1 (2,2'-(4,4'-distyryl)bisbenzoxazole) is a premier fluorescent whitening agent extensively utilized in the plastics and synthetic fiber industries.[1] Its prevalence is due to its exceptional whitening efficiency, photostability, and, most critically, its high thermal stability.[1] This makes this compound an indispensable additive for engineering plastics such as polyester (PET), polyamide (PA), and polycarbonate (PC), which demand processing temperatures that can exceed 300°C.[2] This technical guide provides a comprehensive overview of the thermal properties of this compound, detailed experimental protocols for its analysis, and an exploration of its degradation pathways in polymer matrices.

Core Thermal and Physical Properties of this compound

The robust, conjugated molecular structure of this compound, belonging to the benzoxazole class, is the primary reason for its high heat resistance.[1] This stability ensures that it can withstand the rigors of high-temperature extrusion and injection molding without significant decomposition, thereby preventing discoloration or loss of brightening efficacy.[2] Key physical and thermal parameters are summarized below.

| Property | Value / Description | Source(s) |

| Chemical Name | 2,2'-(4,4'-distyryl)bisbenzoxazole | [1][3] |

| CAS Number | 1533-45-5 | [1][3][4] |

| Molecular Formula | C₂₈H₁₈N₂O₂ | [1][3][4] |

| Molecular Weight | 414.45 g/mol | [1][4] |

| Appearance | Yellowish-green crystalline powder | [1][3][5] |

| Melting Point | 355–360°C | [1][3][4] |

| Max. Absorption Wavelength | 374 nm (in ethanol) | [1][3][5] |

| Max. Emission Wavelength | 434 nm (in ethanol) | [1][3][5] |

| Thermal Stability | Stable up to 360-375°C; Decomposition > 400°C | [1][2][3][5] |

Experimental Protocols for Assessing Thermal Stability

The thermal stability of this compound, both in its pure form and within a polymer matrix, is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.[6][7]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound within a polymer matrix (e.g., PET).

Methodology:

-

Sample Preparation: Prepare a homogenous blend of the host polymer and this compound. For example, compound PET with 0.05% (by weight) this compound using a twin-screw extruder. The resulting pellets are dried to remove moisture.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance is used.

-

Procedure:

-

Place 5-10 mg of the sample into an inert crucible (e.g., alumina).

-

Load the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent thermo-oxidative degradation.[8]

-

Initiate the temperature program: Heat the sample from ambient temperature (~30°C) to 600°C at a constant heating rate of 10°C/min.[9]

-

-

Data Analysis: Plot the sample weight (%) as a function of temperature. Key parameters to determine are:

-

T_onset_: The temperature at which significant mass loss begins.

-

T_d5_ / T_d10_: The temperatures at which 5% and 10% mass loss occurs, respectively.

-

Residue: The percentage of mass remaining at the end of the analysis.

-

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to detect thermal transitions such as melting (T_m_), crystallization (T_c_), and glass transitions (T_g_).[10]

Objective: To determine the melting point of this compound and assess its effect on the thermal transitions of the host polymer.

Methodology:

-

Sample Preparation: Use the same compounded polymer blend as prepared for TGA. A sample of pure this compound powder should also be analyzed for reference.

-

Instrumentation: A heat-flux or power-compensation DSC instrument.

-

Procedure:

-

Weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Initiate a heat-cool-heat temperature program to erase the sample's prior thermal history:

-

First Heat: Ramp from 30°C to 380°C at 10°C/min.

-

Cool: Cool from 380°C to 30°C at 10°C/min.

-

Second Heat: Ramp from 30°C to 380°C at 10°C/min.

-

-

-

Data Analysis: The data from the second heating scan is typically used for analysis. The plot of heat flow versus temperature will show endothermic and exothermic peaks.

-

Melting Temperature (T_m_): The peak temperature of the endotherm corresponding to the melting of this compound and the polymer.

-

Glass Transition Temperature (T_g_): A step-like change in the baseline indicating the transition from a glassy to a rubbery state in amorphous or semi-crystalline polymers.

-

Thermal Degradation of this compound in Polymers

Due to its exceptional stability, this compound does not degrade under standard processing conditions for most polymers, including high-temperature engineering plastics.[2][3] Degradation becomes a consideration only under extreme temperatures well beyond the typical processing window, or during prolonged exposure to a combination of heat and oxidative environments.

Traditional optical brighteners may decompose at high temperatures, leading to a loss of brightness, discoloration, and the formation of unwanted byproducts.[2] While specific, publicly available data on the thermal decomposition products of this compound is scarce, a plausible degradation pathway at extreme temperatures (>400°C) would involve the fragmentation of its complex organic structure.

The degradation mechanism for polymers like PET and PBT involves the scission of ester linkages, often initiated by a β-CH hydrogen transfer, forming cyclic oligomers, olefins, and carboxylic end-groups.[11] In a thermo-oxidative environment, the process is accelerated and involves the formation of peroxides, alcohols, and anhydrides.[12] It is plausible that the degradation of this compound at very high temperatures would proceed via radical mechanisms, breaking down the stable aromatic and heterocyclic rings.

Relationship Between Processing Parameters and Final Product Quality

The successful application of this compound hinges on the interplay between the polymer matrix, the processing temperature, and the concentration of the additive. The high thermal stability of this compound provides a wide and safe processing window for achieving optimal whiteness without risking degradation.

Optical Brightener this compound is a high-performance additive engineered for polymers that undergo high-temperature processing.[1] Its thermal stability, with a decomposition temperature significantly above 400°C, ensures its integrity and performance in demanding applications for materials like PET, PA, and PC.[2] The thermal properties can be precisely characterized using standard analytical techniques such as TGA and DSC, which confirm its suitability for these processes. Under recommended processing conditions, the degradation of this compound is negligible, making it a reliable and effective solution for achieving superior brightness and whiteness in a wide range of engineering plastics.

References

- 1. Optical Brightener this compound: Properties, Specifications, and Industrial Applications - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Optical brightener this compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 4. Optical Brightener this compound | Optical Brightener for Plastic [ranbarr.com]

- 5. Optical brightener this compound solubility - Raytop Chemical [raytopoba.com]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. TGA | Centexbel [centexbel.be]

- 9. admatel.com [admatel.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

OB-1 as a Potential Fluorescent Probe in Material Science: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Optical Brightener 1 (OB-1), also known as Fluorescent Brightener 393, is a high-performance organic compound widely recognized for its exceptional thermal stability and strong blue-white fluorescence. While its primary industrial application is as a whitening agent in plastics and textiles, its robust photophysical properties position it as a compelling candidate for advanced applications in material science, including as a fluorescent probe and tracer. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, and exploring its potential utility in materials research and development. For professionals in drug development, the inherent fluorescence of stilbene derivatives, a core structural component of this compound, and the use of fluorescent brighteners in pharmaceutical packaging and diagnostics, are of particular relevance.

Chemical and Physical Properties of this compound

This compound, with the chemical name 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, is a stilbene derivative belonging to the benzoxazole class of fluorescent whitening agents.[1][2][3] Its molecular structure confers remarkable stability and fluorescence efficiency.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole | [1] |

| Synonyms | Fluorescent Brightener 393, FBA 393, OBA 393 | [4][5] |

| CAS Number | 1533-45-5 | [1] |

| Molecular Formula | C28H18N2O2 | [1] |

| Molecular Weight | 414.4 g/mol | [1] |

| Appearance | Greenish-yellow crystalline powder | [1] |

Table 1: Chemical Identity of this compound.

| Parameter | Value | References |

| Melting Point | ~359 °C | [1] |

| Decomposition Temperature | >400°C | [3] |

| Maximum Absorption Wavelength (λmax) | 374 nm | [6] |

| Maximum Emission Wavelength (λem) | 434 nm | [6] |

| Purity | ≥98.0% | [1] |

| Volatile Content | ≤0.5% | [1] |

Table 2: Physical and Photophysical Properties of this compound.

Thermal Stability

This compound is renowned for its exceptional thermal stability, making it suitable for high-temperature processing of polymers.[4] Thermogravimetric analysis (TGA) data quantifies this property.

| Temperature | Weight Loss | References |

| 300°C | 0.2% | [1] |

| 350°C | 2.2% | [1] |

| 400°C | 19.4% | [1] |

Table 3: Thermogravimetric Analysis (TGA) Data for this compound.

This compound as a Fluorescent Probe in Material Science

The intrinsic fluorescence of this compound can be harnessed for more than just aesthetic enhancement. Its application as a fluorescent probe offers a non-destructive method for material characterization.

Monitoring Polymer Degradation

The fluorescence of a probe can be sensitive to changes in the polymer matrix, such as those occurring during degradation. A generalized protocol for this application is outlined below.

Experimental Protocol: Monitoring Polymer Degradation with a Fluorescent Probe

-

Sample Preparation: Incorporate a low concentration of this compound (e.g., 0.01-0.1% by weight) into the polymer matrix during processing (e.g., extrusion or molding).

-

Aging: Subject the polymer samples to degradative conditions (e.g., UV irradiation, thermal aging, or chemical exposure).

-

Fluorescence Spectroscopy: At regular intervals, measure the fluorescence emission spectrum of the samples using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum of this compound (~374 nm).

-

Data Analysis: Analyze the changes in fluorescence intensity, emission wavelength (spectral shift), and fluorescence lifetime over time. A decrease in fluorescence intensity or a shift in the emission peak can be correlated with the extent of polymer degradation.[7][8]

References

- 1. innospk.com [innospk.com]

- 2. Optical brightener - Wikipedia [en.wikipedia.org]

- 3. stobec.com [stobec.com]

- 4. unisunchem.com [unisunchem.com]

- 5. Optical brightener this compound - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 6. Chemical Auxiliary Optical Brightener this compound Fluorescent Brightener this compound for Recycle Plastics [hongxinchemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of Polymer Surface Degradation Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation-Induced Emission Properties of OB-1 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and aggregation-induced emission (AIE) characteristics of derivatives of the fluorescent brightener OB-1 (4,4′-bis(2-benzoxazolyl)stilbene). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemistry, and drug development, offering detailed experimental protocols, quantitative data, and a theoretical framework for understanding the AIE phenomenon in this class of compounds.

Core Concepts: Aggregation-Induced Emission (AIE) in this compound Derivatives

Fluorescent brightener this compound, chemically known as 4,4′-bis(2-benzoxazolyl)stilbene (BBS), is a stilbene derivative recognized for its high fluorescence quantum yield in dilute solutions.[1][2] However, like many traditional fluorophores, its emission can be quenched at high concentrations or in the solid state due to aggregation-caused quenching (ACQ). The development of derivatives that exhibit aggregation-induced emission (AIE) transforms this limitation into a powerful tool. AIE is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation.[3]

The primary mechanism governing the AIE in stilbene compounds, including this compound derivatives, is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the stilbene core can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state energy, leading to weak or no fluorescence.[3] When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, resulting in strong fluorescence emission.[3]

Synthesis of this compound Derivatives

The synthesis of various this compound derivatives allows for the fine-tuning of their photophysical properties. A general synthetic strategy involves the modification of the parent 4,4′-bis(2-benzoxazolyl)stilbene (BBS) molecule. Key derivatives include those with nitro, amino, and N-substituted functional groups.

Synthesis of Nitro and Amino Derivatives

A common synthetic route begins with the nitration of BBS, followed by the reduction of the nitro groups to amino groups.[4]

-

Nitration: 4,4′-bis(2-benzoxazolyl)stilbene is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to yield 1,2-bis(4-(benzoxazolyl)-3-nitro)stilbene.[4]

-

Reduction: The resulting dinitro compound is then reduced, for example using a reducing agent like tin(II) chloride in an acidic medium, to produce 1,2-bis(4-(benzoxazolyl)-3-amino)stilbene.[4]

Synthesis of N-Substituted Derivatives

The amino-substituted derivative serves as a versatile intermediate for the synthesis of a variety of N-alkyl and N-aryl derivatives through standard N-alkylation or N-arylation reactions.[4] For instance, N-alkylation can be achieved by reacting the amino derivative with the corresponding alkyl bromide in a polar aprotic solvent such as DMF.[4]

Quantitative Photophysical Data

The introduction of different functional groups onto the this compound backbone significantly influences the photophysical properties of the resulting derivatives. The following tables summarize the available quantitative data for key this compound derivatives.

| Derivative Name | Substituent | Solvent | Max. Absorption Wavelength (λ_abs, nm) | Max. Emission Wavelength (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| This compound (BBS) | Unsubstituted | Dichloromethane | 372 | 425, 455 | ≥ 0.88[2][5] | Monoexponential[2][6] |

| Nitro-OB-1 | 3,3'-dinitro | Toluene | 369 | 435 | Data not available | Data not available |

| Amino-OB-1 | 3,3'-diamino | Toluene | 385 | 471 | Data not available | Data not available |

| N-butyl-Amino-OB-1 | 3,3'-di(n-butylamino) | Toluene | 389 | 468 | Data not available | Data not available |

| N-hexyl-Amino-OB-1 | 3,3'-di(n-hexylamino) | Toluene | 389 | 468 | Data not available | Data not available |

| N-anilino-Amino-OB-1 | 3,3'-di(anilino) | Toluene | 398 | 465 | Data not available | Data not available |

| N-pyrrolidinyl-Amino-OB-1 | 3,3'-di(pyrrolidinyl) | Toluene | 405 | 464 | Data not available | Data not available |

Note: The quantum yields for the derivatives were measured in both dilute (1.0 × 10⁻⁵ mol/L) and concentrated (1.0 × 10⁻³ mol/L) toluene solutions, indicating an investigation into their AIE properties, though specific values are not yet publicly compiled.[4] Fluorescence lifetime data for the derivatives is a key area for future research, with parent stilbenoid lifetimes being in the range of 1-30 ns depending on the extent of conjugation.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the characterization of their AIE properties.

General Synthesis of an N-Alkyl Amino-OB-1 Derivative

-

Starting Material: 1,2-bis(4-(benzoxazolyl)-3-amino)stilbene.

-

Reagents: Appropriate alkyl bromide (e.g., 1-bromobutane), sodium hydride, and anhydrous DMF.

-

Procedure:

-

Dissolve the amino-OB-1 derivative in anhydrous DMF under an inert atmosphere.

-

Add sodium hydride portion-wise at 0 °C and stir for 30 minutes.

-

Add the alkyl bromide dropwise and allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

-

Characterization of Aggregation-Induced Emission

A common and effective method to induce and study AIE is by using a solvent-mixture system, typically a good solvent in which the compound is soluble and a poor solvent in which it is insoluble.

-

Materials: this compound derivative, a good solvent (e.g., tetrahydrofuran - THF), and a poor solvent (e.g., water).

-

Procedure:

-

Prepare a stock solution of the this compound derivative in THF (e.g., 10⁻³ M).

-

Prepare a series of solutions in vials with varying THF/water fractions (from 100/0 to 0/100 v/v) by adding different amounts of water to the THF stock solution.

-

Record the UV-Vis absorption and fluorescence spectra for each solution.

-

Plot the fluorescence intensity at the emission maximum against the water fraction. A significant increase in fluorescence intensity at higher water fractions is indicative of AIE.

-

The fluorescence quantum yields in the dilute solution (high THF content) and in the aggregated state (high water content) can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

-

Visualizing AIE-Based Sensing Mechanisms

This compound derivatives and other stilbene-based AIEgens can be functionalized to act as fluorescent probes for the detection of metal ions or biomolecules.[1][4][8] The interaction of the AIEgen with the analyte can either promote or disrupt aggregation, leading to a "turn-on" or "turn-off" fluorescent response. This sensing mechanism can be visualized using a logical workflow diagram.

Caption: Workflow of a "turn-on" AIE-based sensor for analyte detection.

The above diagram illustrates a common mechanism where the AIEgen derivative is initially non-fluorescent in solution. Upon addition of a specific analyte, binding occurs, which induces the aggregation of the AIEgen-analyte complexes. This aggregation restricts intramolecular motions, leading to a significant enhancement in fluorescence, thus signaling the presence of the analyte.

Conclusion and Future Directions

The derivatization of the this compound scaffold presents a promising avenue for the development of novel AIE-active materials. The ability to tune the photophysical properties through synthetic modification opens up possibilities for their application in advanced materials, chemical sensors, and bio-imaging probes. Future research should focus on a more comprehensive characterization of the photophysical properties of a wider range of this compound derivatives, including systematic studies of their fluorescence lifetimes and quantum yields in both solution and aggregated states. Furthermore, the exploration of their applications in biological systems, such as for targeted cell imaging or as responsive probes for specific biomolecules, represents an exciting frontier for this class of AIEgens.

References

- 1. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photophysical and electrochemical investigations of the fluorescent probe, 4,4'-bis(2-benzoxazolyl)stilbene. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4,4'-Bis(2-benzoxazolyl)stilbene|CAS 1533-45-5 [benchchem.com]

- 7. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in AIEgens for Metal Ion Biosensing and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of OB-1 into Polymer Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical Brightener 1 (OB-1), a bis-benzoxazole derivative, is a fluorescent whitening agent widely utilized to enhance the whiteness and brightness of polymeric materials.[1][2] Its exceptional thermal stability, chemical resistance, and strong blue-violet fluorescence make it an ideal additive for various polymers processed at high temperatures, including polyethylene terephthalate (PET), polypropylene (PP), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS).[3][4] this compound functions by absorbing ultraviolet (UV) radiation and re-emitting it as visible blue light, which counteracts the inherent yellowness of polymers, resulting in a whiter and brighter appearance.[1][5]

These application notes provide detailed protocols for the incorporation of this compound into polymer films via solvent casting and melt extrusion, along with methodologies for the characterization of the resulting films' optical properties.

Mechanism of Action

The whitening effect of this compound is a photophysical process known as fluorescence. The this compound molecule absorbs photons from the UV region of the electromagnetic spectrum, causing an electronic transition to an excited state. As the molecule returns to its ground state, it emits a photon of lower energy, which corresponds to the blue region of the visible spectrum. This emitted blue light masks the yellow cast of the polymer, leading to the perception of a brighter white.

References

- 1. Green whitening of polyester fabric using fluorescent brightener this compound in a mixture of water and decamethylcyclopentasiloxane media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. recycled PET use optical brightener this compound in Korea - Raytop Chemical [raytopoba.com]

- 4. unisciencepub.com [unisciencepub.com]

- 5. svc.org [svc.org]

Application Notes and Protocols for Fluorescence Microscopy of Synthetic Fibers Using OB-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optical Brightener 1 (OB-1) is a fluorescent whitening agent widely utilized across the plastics and textile industries to enhance the whiteness and brightness of materials.[1][2][3] Chemically, this compound is a benzoxazole derivative, 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, known for its exceptional thermal stability, light fastness, and compatibility with a variety of polymers.[4][5] Its mechanism of action involves the absorption of ultraviolet (UV) light and the subsequent emission of visible blue light, which effectively masks the inherent yellowness of many synthetic materials.[1][2] This property makes this compound a valuable tool for fluorescence microscopy, enabling clear visualization and analysis of synthetic fiber morphology and structure.

These application notes provide a detailed protocol for the preparation and fluorescence imaging of synthetic fibers using this compound. The methodologies are intended for researchers in materials science, forensic science, and quality control to effectively utilize this compound for microscopic analysis.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole | [5] |

| CAS Number | 1533-45-5 | [5] |

| Molecular Formula | C₂₈H₁₈N₂O₂ | [5] |

| Molecular Weight | 414.45 g/mol | [5] |

| Appearance | Bright yellow-green crystalline powder | [4] |

| Melting Point | 355-360 °C | [5] |

| Excitation Maximum (λex) | ~374 nm | [4] |

| Emission Maximum (λem) | ~434 nm | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as toluene, xylene, chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | [1][6] |

Experimental Protocols

Materials and Reagents

-

Synthetic Fibers: Polyester (PET), Nylon (Polyamide), Polypropylene (PP)

-

Optical Brightener 1 (this compound): High purity powder

-

Organic Solvents: Toluene, Chloroform, or Dimethylformamide (DMF) (analytical grade)

-

Microscope Slides and Coverslips: Low-fluorescence glass

-

Mounting Medium: Non-fluorescent mounting medium (e.g., glycerol-based)

-

Micropipettes and tips

-

Beakers and stirring equipment

-

Fume hood

-

Fluorescence microscope

Preparation of this compound Staining Solution

Caution: Handle organic solvents and this compound powder in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Select a Solvent: Choose an appropriate organic solvent based on experimental requirements and safety considerations. Toluene is a common choice.

-

Prepare a Stock Solution: Accurately weigh 1 mg of this compound powder and dissolve it in 10 mL of the chosen solvent to prepare a 0.1 mg/mL (100 µg/mL) stock solution.

-

Ensure Complete Dissolution: Stir the solution thoroughly until the this compound powder is completely dissolved. Gentle heating may be applied if necessary, but ensure adequate ventilation.

-

Prepare Working Solution: Dilute the stock solution to a final working concentration of 10 µg/mL with the same solvent. The optimal concentration may need to be determined empirically but this is a good starting point.

Staining Protocol for Synthetic Fibers

-

Sample Preparation: Cut individual synthetic fibers to a suitable length (e.g., 1-2 cm) for mounting on a microscope slide.

-

Staining: Place the fibers in a small glass vial and add a sufficient volume of the 10 µg/mL this compound working solution to fully immerse the fibers.

-

Incubation: Incubate the fibers in the staining solution for 30 minutes at room temperature.[7] This allows for the diffusion of this compound into the polymer matrix.

-

Washing: After incubation, carefully remove the fibers from the staining solution and wash them with the pure solvent for 5 minutes to remove excess, unbound this compound. Repeat the washing step twice with fresh solvent.

-

Drying: Allow the stained and washed fibers to air dry completely in the fume hood.

Mounting and Imaging

-

Mounting: Place a single stained and dried fiber on a clean, low-fluorescence microscope slide. Add a small drop of non-fluorescent mounting medium over the fiber and carefully place a coverslip on top, avoiding air bubbles.

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a DAPI or similar filter cube that allows for excitation around 374 nm and emission detection around 434 nm.

-

Set the excitation light source to the appropriate wavelength.

-

Adjust the exposure time and gain to obtain a clear and well-defined image of the fiber's fluorescence.

-

-

Image Acquisition: Capture images of the fluorescently stained fibers. For quantitative analysis, ensure that the imaging parameters (exposure time, gain, etc.) are kept constant across all samples.

Data Presentation

The fluorescence intensity of different synthetic fibers stained with this compound can be quantified using image analysis software. The following table presents representative data on the relative fluorescence intensity of Polyester, Nylon, and Polypropylene fibers after staining with this compound under standardized conditions.

| Fiber Type | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Polyester (PET) | 850 | ± 45 |

| Nylon | 720 | ± 60 |

| Polypropylene (PP) | 480 | ± 75 |

Note: The fluorescence intensity values are illustrative and can vary depending on the specific grade of the polymer, fiber diameter, and the exact imaging conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for staining and imaging synthetic fibers with this compound.

Mechanism of Fluorescence

Caption: Simplified mechanism of this compound fluorescence.

References

- 1. Misunderstandings about the optical brighteners in textiles - Raytop Chemical [raytopoba.com]

- 2. Optical brightener - Wikipedia [en.wikipedia.org]